molecular formula C9H12FNO B1411935 2-Fluoro-5-(2-methylpropoxy)pyridine CAS No. 1544989-30-1

2-Fluoro-5-(2-methylpropoxy)pyridine

Cat. No.: B1411935
CAS No.: 1544989-30-1
M. Wt: 169.2 g/mol
InChI Key: HXMQMEUDTNCLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-5-(2-methylpropoxy)pyridine” is a chemical compound with the molecular formula C9H12FNO . It is not intended for human or veterinary use and is used for research purposes.

Scientific Research Applications

Synthesis and Characterization

  • A study by Kieseritzky and Lindström (2010) discussed the synthesis and characterization of pyridines, including those substituted with fluoro groups. This research contributes to the understanding of 2-Fluoro-5-(2-methylpropoxy)pyridine's synthesis and functional group installation (Kieseritzky & Lindström, 2010).

Application in Imaging and Diagnostics

  • Kepe et al. (2006) utilized a fluorine-substituted pyridine derivative in PET imaging for studying serotonin receptors in Alzheimer's disease patients. This research highlights the potential of fluorine-substituted pyridines in neuroimaging and diagnostics (Kepe et al., 2006).

Radioligand Development

  • Dollé et al. (1998) reported the synthesis of a fluorine-substituted pyridine compound for use as a radioligand in studying nicotinic acetylcholine receptors. This research exemplifies the application of such compounds in developing tools for neurobiological studies (Dollé et al., 1998).

Chemical Analysis and Modification Techniques

  • Camps et al. (1980) explored reactions involving fluorinated pyridines, demonstrating techniques for chemical modification and analysis of these compounds (Camps et al., 1980).

Potential in Therapeutics

  • Vacher et al. (1999) synthesized derivatives of pyridinemethylamine, including fluorine-substituted variants, and evaluated their potential as selective agonists at serotonin receptors, indicating potential therapeutic applications (Vacher et al., 1999).

Catalysis and Organic Synthesis

  • Zhou et al. (2018) developed a method for selective fluorination of pyridine derivatives, demonstrating the utility of such compounds in catalysis and organic synthesis (Zhou et al., 2018).

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which are similar to “2-Fluoro-5-(2-methylpropoxy)pyridine”, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Properties

IUPAC Name

2-fluoro-5-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(2)6-12-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMQMEUDTNCLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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